molecular formula C7H7N3O3S B145008 Sulfamide, 2-benzoxazolyl-(9CI) CAS No. 136810-65-6

Sulfamide, 2-benzoxazolyl-(9CI)

Katalognummer: B145008
CAS-Nummer: 136810-65-6
Molekulargewicht: 213.22 g/mol
InChI-Schlüssel: HPGFHMSFCRLHBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sulfamide, 2-benzoxazolyl-(9CI) is a chemical compound with the molecular formula C7H7N3O3S. It is a derivative of benzoxazole, a bicyclic compound that is widely used in various fields due to its versatile chemical properties. Benzoxazole derivatives, including Sulfamide, 2-benzoxazolyl-(9CI), are known for their applications in medicinal chemistry, pharmaceuticals, and industrial processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Sulfamide, 2-benzoxazolyl-(9CI) typically involves the reaction of 2-aminophenol with sulfonamide derivatives. One common method is the condensation reaction of 2-aminophenol with sulfonamide in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and mesoporous titania-alumina mixed oxide (MTAMO) at 50°C . This reaction yields the desired benzoxazole derivative under mild conditions.

Industrial Production Methods

Industrial production of Sulfamide, 2-benzoxazolyl-(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to minimize costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

Sulfamide, 2-benzoxazolyl-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: Sulfamide, 2-benzoxazolyl-(9CI) can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.

Major Products

The major products formed from these reactions include sulfonic acids, amines, and various substituted benzoxazole derivatives.

Wissenschaftliche Forschungsanwendungen

Sulfamide, 2-benzoxazolyl-(9CI) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Sulfamide, 2-benzoxazolyl-(9CI) derivatives are explored for their therapeutic potential in treating various diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Sulfamide, 2-benzoxazolyl-(9CI) involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzoxazole: The parent compound of Sulfamide, 2-benzoxazolyl-(9CI), known for its broad applications in chemistry and industry.

    Sulfonamides: A class of compounds with similar sulfonamide groups, widely used as antibiotics and enzyme inhibitors.

    Aminobenzoxazoles: Compounds with similar benzoxazole structures but different functional groups.

Uniqueness

Sulfamide, 2-benzoxazolyl-(9CI) is unique due to its combination of the benzoxazole and sulfonamide moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

Eigenschaften

CAS-Nummer

136810-65-6

Molekularformel

C7H7N3O3S

Molekulargewicht

213.22 g/mol

IUPAC-Name

2-(sulfamoylamino)-1,3-benzoxazole

InChI

InChI=1S/C7H7N3O3S/c8-14(11,12)10-7-9-5-3-1-2-4-6(5)13-7/h1-4H,(H,9,10)(H2,8,11,12)

InChI-Schlüssel

HPGFHMSFCRLHBF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(O2)NS(=O)(=O)N

Kanonische SMILES

C1=CC=C2C(=C1)N=C(O2)NS(=O)(=O)N

Synonyme

Sulfamide, 2-benzoxazolyl- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.